N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
The compound belongs to the class of benzothiazoles and isoxazoles, which are heterocyclic compounds . Benzothiazoles have a benzene ring fused to a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Isoxazoles have a five-membered ring with one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The isoxazole ring also contributes to the aromaticity of the compound .Chemical Reactions Analysis
Benzothiazoles and isoxazoles can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Application : The compound’s structure suggests it could be a potential NLO material. Researchers are interested in its use for holographic imaging, integrated optics, frequency conversion, optical data storage, and photonic-integrated circuitry .
- Application : The compound has been successfully grown as a single crystal using the slow evaporation method. X-ray diffraction (XRD) analysis confirms its orthorhombic crystal system. Optical studies reveal specific absorption and emission wavelengths .
- Application : Thermogravimetric analysis (TG/DTA) provides information about melting and decomposition points. Kinetic parameters (activation energy, frequency factor) are calculated using Coats-Redfern and Horowitz-Metzger methods .
- Application : The compound was evaluated for anticancer activity (IC50 > 30 μM). It exhibited selectivity between cancer cells and normal cells .
Organic Nonlinear Optical (NLO) Materials
Single Crystal Growth and Characterization
Thermal and Kinetic Studies
Anticancer Evaluation
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and induce changes that lead to their observed biological activity .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may inhibit the growth and proliferation of mycobacterium tuberculosis .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-10-8-14(26-21-10)17(23)22(9-11-4-3-7-25-11)18-20-15-13(24-2)6-5-12(19)16(15)27-18/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDICLGVMMWUOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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